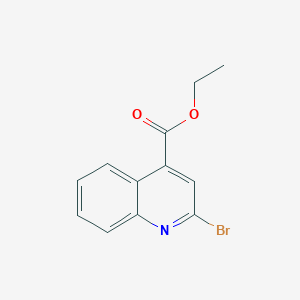

Ethyl 2-bromoquinoline-4-carboxylate

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Synthesis

The quinoline scaffold is a privileged structure in organic synthesis, largely due to its widespread presence in biologically active molecules and functional materials. researchgate.net Its rigid, planar structure provides a reliable framework for constructing complex molecular architectures. nih.gov The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups to expand chemical diversity and tailor pharmacological profiles. rsc.org

Researchers continually develop novel synthetic methodologies to access functionalized quinolines. These range from classical methods like the Skraup, Friedländer, and Pfitzinger reactions to modern transition-metal-catalyzed C-H bond functionalization techniques. nih.govrsc.org These advanced methods offer greater efficiency, regioselectivity, and the ability to construct complex quinoline derivatives, making the scaffold indispensable for drug discovery and the development of agrochemicals and other biologically active compounds. rsc.orgresearchgate.net

Strategic Importance of Substituted Quinolines in Chemical Research

The strategic placement of substituents on the quinoline core dramatically influences the molecule's physical, chemical, and biological properties. nih.gov Polysubstituted quinolines are a significant class of N-heterocyclic compounds because functionalization can enhance potency, target specificity, and pharmacokinetic properties. researchgate.net This makes them crucial in the design of new therapeutic agents. rsc.org

The diverse biological activities exhibited by substituted quinolines have drawn considerable attention from the scientific community. Depending on the nature and position of the substituents, quinoline derivatives have shown a broad spectrum of pharmacological activities. rsc.org Consequently, the development of synthetic routes to create libraries of diversely substituted quinolines is a major focus in medicinal chemistry, as it allows for the systematic exploration of structure-activity relationships (SAR). nih.gov

Ethyl 2-bromoquinoline-4-carboxylate as a Pivotal Synthetic Intermediate

Among the vast family of substituted quinolines, This compound serves as a particularly valuable and versatile synthetic intermediate. Its structure incorporates two key reactive sites: a bromine atom at the 2-position and an ethyl carboxylate group at the 4-position.

The bromine atom at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. The ethyl carboxylate group at the C4 position can also be readily modified. For example, it can undergo hydrolysis to form the corresponding carboxylic acid or react with nucleophiles like hydrazine. nih.gov

This dual reactivity makes this compound a powerful building block for synthesizing more complex, polysubstituted quinoline derivatives. Chemists can selectively manipulate one functional group while leaving the other intact, or perform sequential reactions to build intricate molecular frameworks. This strategic utility positions the compound as a key starting material in multi-step syntheses aimed at producing novel compounds for various chemical and pharmaceutical applications.

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and related structures mentioned in the context of quinoline chemistry.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 104997-49-1 chemicalbook.com |

| Molecular Formula | C₁₂H₁₀BrNO₂ |

| Molecular Weight | 280.12 g/mol sigmaaldrich.com |

| Synonym | 4-Quinolinecarboxylic acid, 2-bromo-, ethyl ester |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-11(13)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJKYCHWBUYDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromoquinoline 4 Carboxylate and Analogous Quinolines

Retrosynthetic Analysis of the Ethyl 2-bromoquinoline-4-carboxylate Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally deconstructing it into simpler, readily available starting materials. For this compound, several disconnections can be envisioned, primarily focusing on the formation of the quinoline (B57606) ring system.

A primary disconnection can be made at the C2-C3 and N1-C8a bonds, which corresponds to the logic of the Friedländer annulation . This approach suggests that the quinoline ring can be formed from a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. In the case of this compound, this would involve the reaction of a suitably substituted 2-aminobenzoyl derivative with an ethyl acetoacetate (B1235776) equivalent.

Another logical disconnection is at the N1-C2 and C3-C4 bonds, which aligns with the principles of the Pfitzinger reaction . This retrosynthetic pathway leads back to an isatin (B1672199) derivative and a carbonyl compound. Specifically, a 5-bromo-isatin could react with a three-carbon component that provides the C2, C3, and C4 atoms of the quinoline ring, along with the carboxylate group.

The Gould-Jacobs reaction offers a further retrosynthetic strategy by disconnecting the N1-C8a and C4-C4a bonds. This approach would involve the condensation of a substituted aniline (B41778) with a malonic ester derivative, followed by cyclization and subsequent functional group manipulations to introduce the bromine atom at the 2-position.

Finally, considering transition-metal-catalyzed methods, disconnections can be made at the C-C and C-N bonds formed during the cyclization process. For instance, a palladium- or copper-catalyzed intramolecular cyclization of a suitably functionalized aniline or enamine derivative could be a key step.

Conventional Synthetic Routes to 2-Bromoquinoline-4-carboxylates

The classical methods for quinoline synthesis have been adapted to produce a wide array of substituted derivatives, including 2-bromoquinoline-4-carboxylates. These methods often involve the condensation of anilines with carbonyl compounds or their derivatives under acidic or basic conditions.

Adaptation of Established Quinoline Synthesis Reactions

Several named reactions in organic chemistry are cornerstones of quinoline synthesis and can be adapted for the preparation of 2-bromoquinoline-4-carboxylates.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene ketone. wikipedia.orgnih.gov For the target molecule, a potential route would involve the reaction of a 2-amino-halobenzoyl derivative with ethyl acetoacetate. The bromine atom could be introduced either on the aniline precursor or in a subsequent step. The reaction is typically catalyzed by acids or bases. wikipedia.org

Pfitzinger Reaction : The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgnih.govresearchgate.net To synthesize the target molecule, a 5-bromoisatin (B120047) could be reacted with a suitable three-carbon carbonyl compound, followed by esterification of the resulting carboxylic acid. The reaction of isatins with β-keto esters can also yield quinoline derivatives. researchgate.net

Gould-Jacobs Reaction : This method is particularly useful for the synthesis of 4-hydroxyquinolines, which can be precursors to 4-haloquinolines. The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgresearchgate.netablelab.eudrugfuture.com A bromo-substituted aniline could be used as a starting material. The resulting 4-hydroxyquinoline (B1666331) can then be halogenated at the 4-position, and the hydroxyl group at the 2-position (if formed from a tautomeric equilibrium) can be replaced by bromine.

| Reaction | Starting Materials | Key Intermediates | Product Type |

| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene ketone | Aldol (B89426) adduct, Imine | Substituted quinolines |

| Pfitzinger | Isatin, Carbonyl compound | Keto-acid, Enamine | Quinoline-4-carboxylic acids |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilinomethylenemalonate | 4-Hydroxyquinolines |

Multi-Step Approaches from Readily Available Precursors

A common multi-step approach to this compound involves the initial synthesis of a quinoline-4-carboxylic acid, followed by halogenation and esterification. For instance, a 2-styrylquinoline-4-carboxylic acid can be synthesized via a Pfitzinger-type reaction. nih.gov Subsequent bromination and esterification would lead to the desired product.

A specific example is the synthesis of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, which involves the esterification of the corresponding carboxylic acid. nih.gov This highlights a general strategy where the core quinoline structure is first assembled, followed by functional group manipulations.

Illustrative Multi-Step Synthesis:

Synthesis of a Substituted Quinoline-4-carboxylic Acid: Reaction of a substituted isatin (e.g., 5-bromoisatin) with a suitable ketone (e.g., a β-ketoester) via the Pfitzinger reaction. nih.gov

Bromination: Introduction of the bromine atom at the 2-position. This can be challenging and may require specific reagents and conditions. In some cases, a 2-hydroxyquinoline (B72897) derivative is synthesized first, which is then converted to the 2-bromo derivative.

Esterification: The resulting 2-bromoquinoline-4-carboxylic acid is then esterified to the ethyl ester, for example, by refluxing with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. nih.gov

Transition Metal-Catalyzed Approaches to the Quinoline Core

Modern synthetic methods often employ transition metal catalysts, such as palladium and copper, to achieve high efficiency and selectivity in the formation of heterocyclic rings. These methods offer milder reaction conditions and greater functional group tolerance compared to many classical approaches.

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysts are widely used in cross-coupling and cyclization reactions for the synthesis of quinolines. nih.gov These reactions often involve the formation of C-C and C-N bonds in a controlled manner. For instance, a palladium-catalyzed intramolecular cyclization of an appropriately substituted aniline derivative can lead to the quinoline core. The synthesis of quinolin-2(1H)-ones via Heck coupling followed by cyclization is a known strategy. nih.gov While not directly yielding the target molecule, these intermediates can be further functionalized.

Palladium-catalyzed reactions of 2-amino aromatic ketones with alkynes have been reported to produce polysubstituted quinolines. chemicalbook.com This approach could potentially be adapted for the synthesis of this compound by using a bromo-substituted 2-amino aromatic ketone and a suitable alkyne.

| Catalyst System | Reaction Type | Substrates | Product |

| Pd(OAc)₂ / PPh₃ | Heck Coupling / Cyclization | Iodoanilines, α,β-Unsaturated esters | Quinolones |

| Pd(dppf)Cl₂ | Suzuki Cross-Coupling | Bromoquinazolines, Boronic esters | Quinazolinyl-aryl compounds |

Copper-Catalyzed Quinoline Ring Formation Methodologies

Copper catalysts have also emerged as powerful tools for the synthesis of quinolines. rsc.org Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can yield quinoline derivatives. rsc.org This approach involves an aldol reaction followed by C(aryl)-N bond formation.

Furthermore, copper-catalyzed hydrolysis of bromo-substituted isoquinolines has been reported, suggesting the feasibility of copper-mediated transformations on halogenated quinoline systems. connectjournals.com Copper-catalyzed radical cyclization reactions have also been explored for the synthesis of quinoline derivatives. globethesis.com

| Catalyst | Reaction Type | Starting Materials | Product |

| Cu(I) salts | Domino Reaction | Enaminones, 2-Halobenzaldehydes | Substituted Quinolines |

| Cu(CH₃CN)₄PF₆ | Radical Cyclization | N-(2-ethynylphenyl)amides, α-Bromo esters | Quinoline derivatives |

Iron, Nickel, and Cobalt-Catalyzed Synthesis of Quinoline Derivatives

Earth-abundant metals like iron, nickel, and cobalt have gained significant attention as cost-effective and environmentally benign catalysts for synthesizing quinoline derivatives. These methods often proceed through dehydrogenative coupling, annulation, or multicomponent reactions.

Iron-Catalyzed Synthesis: Iron catalysts, particularly iron(III) chloride (FeCl₃), are effective for the synthesis of substituted quinolines. One approach involves a three-component coupling reaction of aldehydes, amines, and styrenes, using oxygen as the oxidant. chemistryviews.org This method is noted for its broad substrate scope and environmentally friendly nature, producing no hazardous byproducts. chemistryviews.org Another iron-catalyzed method involves the visible-light-driven decarboxylation of alkyl carboxylic acids to generate alkyl radicals, which then react with quinoline to produce 4-substituted hydroxyalkyl quinolines. mdpi.com This photocatalytic approach offers a cleaner alternative to traditional heating methods. mdpi.com

Nickel-Catalyzed Synthesis: Nickel-based catalysts are versatile for constructing quinoline rings. An efficient method involves the cyclization of 2-iodoanilines with alkynyl aryl ketones. organic-chemistry.org Nickel catalysis also enables the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols combined with ketones or secondary alcohols through a sequential dehydrogenation and condensation process. organic-chemistry.org Furthermore, phosphine-free, molecularly defined nickel catalysts can facilitate the double dehydrogenative coupling of 2-aminobenzyl alcohol and diols under aerobic conditions at mild temperatures (80 °C), offering an eco-friendly route to quinolines. researchgate.net

Cobalt-Catalyzed Synthesis: Cobalt catalysts provide an efficient pathway for quinoline synthesis via the redox-neutral annulation of anilides and internal alkynes. rsc.org This method often employs a Lewis acid co-catalyst, such as Zn(OTf)₂, to enhance the reaction's efficiency. rsc.orgresearchgate.net The transformation is believed to proceed through ortho C–H activation of the anilide. rsc.orgresearchgate.net Cobalt complexes have also proven effective in the atom-economical synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org Nanoparticle-based cobalt catalysts, such as those immobilized on cobalt ferrite-silica nanoparticles, have been used for Friedländer-type reactions to produce quinolines in high yields, with the advantage of being magnetically recoverable and reusable. acs.org

Table 1: Iron, Nickel, and Cobalt-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst System | Starting Materials | Reaction Type | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| FeCl₃ | Aldehydes, Amines, Styrenes | Three-Component Coupling | O₂ as oxidant | 2,4-Disubstituted quinolines | N/A | chemistryviews.org |

| Fe(phen)Cl₃·H₂O | Quinoline, Alkyl carboxylic acids | Photocatalytic Hydroxyalkylation | Blue LED light, acidic | 4-Substituted hydroxyalkyl quinolines | N/A | mdpi.com |

| Nickel Catalyst | 2-Iodoanilines, Alkynyl aryl ketones | Cyclization | N/A | 2,4-Disubstituted quinolines | Good | organic-chemistry.org |

| Nickel Catalyst | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Dehydrogenation/Condensation | N/A | Polysubstituted quinolines | N/A | organic-chemistry.org |

| Cobalt Catalyst / Zn(OTf)₂ | Anilides, Internal alkynes | Annulation (C-H activation) | Lewis acid co-catalyst | Substituted quinolines | High efficiency | rsc.org |

Rhodium and Ruthenium-Catalyzed Routes to Functionalized Quinolines

Precious metals such as rhodium and ruthenium offer highly efficient and selective catalytic routes to functionalized quinolines, often through C-H activation and annulation strategies.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are particularly effective in promoting C-H bond activation. nih.gov Rhodium(III) catalysts can achieve the selective synthesis of quinolines via the oxidative annulation of functionalized pyridines with two alkyne molecules, a process involving a twofold C-H activation of the pyridine (B92270) ring. snnu.edu.cn The selectivity of these reactions can be dependent on the oxidant used, such as Cu(OAc)₂. snnu.edu.cn Another strategy involves the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which proceeds under mild conditions with broad functional group tolerance to yield diversely substituted quinolines. nih.govacs.org This approach targets an intermediate of the classical Friedländer synthesis. acs.org Furthermore, Rh(III) catalysis enables the construction of quinoline-fused heterocycles from heteroarenes and bifunctional substrates like anthranils under redox-neutral conditions. snnu.edu.cn

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts are employed in various transformations to build the quinoline core. A straightforward method involves the cyclocondensation of anilines with 1,3-diols, catalyzed by a system of RuCl₃·xH₂O, PBu₃, and MgBr₂·OEt₂. rsc.org This reaction is atom-economical, producing only water and dihydrogen as byproducts. rsc.org Ruthenium pincer complexes have been shown to be highly efficient for the synthesis of quinolines via acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols and secondary alcohols. rsc.org This method features low catalyst loading and can be performed under aerial conditions. rsc.org Ruthenium catalysts also facilitate the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group to achieve C-H functionalization. nih.gov Asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines can be achieved with high enantioselectivity using chiral cationic ruthenium(II) complexes. acs.org

Table 2: Rhodium and Ruthenium-Catalyzed Synthesis of Quinoline Derivatives

| Catalyst System | Starting Materials | Reaction Type | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Functionalized pyridines, Alkynes | Oxidative Annulation (C-H activation) | Cu(OAc)₂ as oxidant | Substituted quinolines | High | snnu.edu.cn |

| Rhodium Catalyst | Aldehydes, o-Alkynyl anilines | Hydroacylation/Cyclization | Mild conditions | Diversely substituted quinolines | High | nih.govacs.org |

| RuCl₃·xH₂O / PBu₃ / MgBr₂·OEt₂ | Anilines, 1,3-Diols | Cyclocondensation | Mesitylene solution | 2- or 3-Substituted quinolines | N/A | rsc.org |

| Ruthenium NNN-pincer complex | 2-Aminobenzyl alcohols, Secondary alcohols | Acceptorless Dehydrogenative Coupling | 0.1 mol% catalyst, aerial conditions | Substituted quinolines | N/A | rsc.org |

| Ruthenium Catalyst / Cu(OAc)₂ | N-Quinolin-8-yl-benzamides, Alkynes | Oxidative Annulation (C-H activation) | Open air, Cu(OAc)₂ oxidant | Isoquinolones | N/A | nih.gov |

Metal-Free Synthetic Protocols for Quinoline Carboxylates

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to avoid the cost, toxicity, and potential product contamination associated with metal catalysts. Several strategies have been developed for the synthesis of quinoline carboxylates and related structures without the use of metals. mdpi.comresearchgate.net

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a powerful metal-free alternative. researchgate.net An efficient one-pot procedure has been developed for direct access to polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers. nih.gov This reaction demonstrates high tolerance for various aldehydes, anilines, and nitroalkenes, producing the complex quinoline structures in high yields with excellent enantio- and diastereoselectivities. nih.gov

Brønsted acids are effective catalysts for various cyclization reactions leading to the quinoline core. rsc.orgdeepdyve.com The classic Friedländer annulation, which involves the condensation of a 2-amino aryl ketone with an α-methylene carbonyl compound, is often catalyzed by homogeneous Brønsted acids like sulfuric acid or p-toluenesulfonic acid. nih.gov More contemporary approaches have utilized these catalysts under solvent-free or microwave-assisted conditions to improve efficiency and environmental friendliness. rsc.orgnih.gov For instance, a metal- and solvent-free synthesis of quinolines has been described from N-alkyl anilines and alkynes or alkenes, using a Brønsted acid and oxygen gas as the oxidant, which tolerates a wide range of functional groups. rsc.orgdeepdyve.com The intramolecular cyclization of diarylamine derivatives bearing an ester function, a Friedel–Crafts-type reaction, is another valuable strategy for constructing quinolone frameworks using Brønsted acids like polyphosphoric acid. mdpi.com

Radical-mediated reactions have recently emerged as a powerful and efficient tool for constructing heterocyclic compounds, including quinolines. sci-hub.stnih.gov These methods offer advantages over traditional approaches by often proceeding under mild conditions with high atom economy. nih.gov One strategy involves a visible-light-induced radical cascade cyclization to synthesize the core rings of camptothecins, a class of quinoline-containing natural products. mdpi.com Another approach involves the reaction of an aryl sulfonyl radical, generated in situ, with an N-propargylamine. mdpi.com The resulting intermediate undergoes intramolecular cyclization to produce the quinoline scaffold. mdpi.com

Multicomponent Reaction Strategies for the Synthesis of this compound Analogs

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single, one-pot operation to form a complex product that incorporates the majority of the atoms from the starting materials. researchgate.net This approach is valued for its high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netrsc.org

Several named MCRs are employed for the synthesis of quinoline scaffolds. The Povarov reaction, for example, typically involves the inverse electron-demand Diels–Alder reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. mdpi.com A molecular iodine-catalyzed version allows for the direct synthesis of quinoline derivatives from anilines, aldehydes, and alkynes. mdpi.com

The Doebner–Von Miller reaction uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions to yield 2- and 4-substituted quinolines. mdpi.com A related method, the Doebner reaction, combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids. mdpi.com

A simple and metal-free MCR for the construction of quinoline-2,4-carboxylates has been developed using a molecular iodine catalyst. rhhz.net This three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters proceeds under mild conditions with good functional group tolerance. rhhz.net The reaction is believed to proceed through the formation of an imine from the arylamine and ethyl glyoxylate, followed by the addition of an enolate and subsequent intramolecular cyclization. rhhz.net

Table 3: Multicomponent Reaction Strategies for Quinoline Synthesis

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Povarov Reaction | Aryl amine, Aldehyde, Alkyne | Molecular Iodine | Substituted quinolines | mdpi.com |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Acidic | 2-Substituted quinoline-4-carboxylic acids | mdpi.com |

| Doebner–Von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | Acidic | 2- and 4-Substituted quinolines | mdpi.com |

Sustainable and Green Chemistry Approaches in Quinoline Synthesis

The development of sustainable and green synthetic methodologies for quinoline derivatives, including this compound, has become a primary focus in modern organic chemistry. ijpsjournal.comacs.orgeurekaselect.comresearchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govtandfonline.com Green chemistry principles are being applied to mitigate these issues by focusing on waste prevention, maximizing atom economy, and utilizing less hazardous substances and energy-efficient processes. ijpsjournal.comresearchgate.net This shift involves exploring alternative energy sources like microwaves and light, employing recyclable catalysts, and favoring solvent-free conditions or green solvents. eurekaselect.comresearchgate.net

Solvent-Free and Catalyst-Free Conditions for Quinoline Formation

Eliminating solvents from chemical reactions is a cornerstone of green chemistry, as it reduces waste, lowers energy consumption, and improves safety. ijpsjournal.com Several methodologies have been developed for the synthesis of quinolines under solvent-free conditions, often involving the Friedländer annulation. nih.govresearchgate.net For instance, the reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds has been successfully carried out without a solvent, frequently facilitated by nanocatalysts at elevated temperatures. nih.gov In one approach, various cyclic and acyclic dicarbonyl compounds reacted with 2-aminoaryl ketones at 100°C under solvent-free conditions to produce quinoline derivatives in good to excellent yields (68–98%). nih.gov

Catalyst-free approaches represent a further step towards ideal green synthesis. jocpr.com While often requiring more energetic input, such as heat or microwave irradiation, they eliminate the need for potentially toxic and costly catalysts. nih.govacs.org An eco-friendly process for synthesizing functionalized quinolines has been developed by heating substituted aldimines with styrenes at 110°C for 5 hours without any solvent or catalyst. jocpr.com Additionally, metal-free and oxidant-free methods have been reported for synthesizing derivatives like 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates under mild, solvent-free conditions. nih.gov These methods provide a greener alternative to traditional protocols, avoiding environmentally harmful organic solvents and metal catalysts. jocpr.com

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

| Friedländer Annulation | 2-Aminoaryl Ketones, 1,3-Dicarbonyl Compounds | Solvent-Free, 90°C, 15-60 min (with nanocatalyst) | 85-96 | nih.gov |

| Friedländer Annulation | 2-Aminoaryl Ketones, Cyclic/Acyclic Dicarbonyls | Solvent-Free, 100°C (with nanocatalyst) | 68-98 | nih.gov |

| Imine-Styrene Cyclization | Substituted Aldimines, Substituted Styrenes | Solvent-Free, Catalyst-Free, 110°C, 5h | Not Specified | jocpr.com |

| Sulfonylation | Quinoline N-oxide, Sodium Sulfinate | Solvent-Free, Catalyst-Free, Mild Conditions | Good to Excellent | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. benthamdirect.comingentaconnect.com This technique can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govproquest.com The application of microwave irradiation has been successfully demonstrated in various quinoline syntheses, including catalyst-free, multi-component procedures. For example, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones proceeded efficiently under microwave irradiation in DMF to yield novel dihydropyridopyrimidines and dihydropyrazolopyridines. acs.org

The Friedländer synthesis, a versatile method for preparing quinolines, has been notably enhanced by microwave technology. A modification of this methodology employs neat acetic acid as both a solvent and an acid catalyst under microwave irradiation at 160°C, achieving excellent yields of quinoline derivatives in just 5 minutes. proquest.com This approach is advantageous due to the green credentials of acetic acid and avoids the high temperatures or strong acids required in conventional methods. proquest.com Similarly, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when conducted under microwave irradiation, even though the yield was not improved compared to conventional heating. nih.gov These examples highlight the potential of microwave assistance to create more efficient and environmentally benign pathways for quinoline synthesis. benthamdirect.comingentaconnect.com

| Synthesis Type | Reactants | Conditions | Time | Yield (%) | Comparison to Conventional Method | Reference |

| Friedländer Synthesis | 2-Aminobenzophenone, Cyclic Ketones | Neat Acetic Acid, 160°C, Microwave | 5 min | Excellent | Days, Poor Yield | proquest.com |

| Skraup Synthesis | 2,6-Diaminotoluene, Glycerol, H₂SO₄, As₂O₅ | Microwave | 15 min | 30 | 90 min, 30% Yield | nih.gov |

| Multi-component Reaction | Formyl-quinolines, Amines, Diketones | DMF, Microwave | Not Specified | Good | Aromatized product under conventional heating | acs.org |

Photoredox Catalysis and Electrochemical Methods for Quinoline Annulation

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org This approach utilizes photocatalysts that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. acs.org Several methods for quinoline synthesis leverage photoredox catalysis for annulation reactions. For instance, a metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine as the catalyst has been reported for quinoline synthesis via a cascade annulation reaction. mdpi.com Another approach involves a semiconductor photocatalyzed Povarov cyclization reaction using a nanometric Ag/g-C3N4 catalyst under blue LED irradiation to synthesize 2-arylquinolines. mdpi.com These light-induced methods often offer high efficiency and environmental compatibility. mdpi.comnih.gov

Electrochemical synthesis provides another sustainable alternative, replacing chemical oxidants and reductants with electricity. rsc.org This technique offers high atom economy and avoids stoichiometric toxic reagents. An electrochemical method for the intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) has been developed to produce substituted quinolines. citedrive.com The reaction proceeds in an undivided cell at room temperature under mild, metal-free, and external oxidant-free conditions, affording good to excellent yields. citedrive.com Furthermore, electrochemistry has been employed for the selective C3-thiolation of quinoline compounds, demonstrating the power of this method for direct C-H functionalization with maximum atom economy. rsc.org

| Method | Reactants/Substrates | Catalyst/Conditions | Key Features | Reference |

| Photoredox Catalysis | Glycine Derivatives, 2,3-Dihydrofuran | Metal-Free, Aerobic, Photocatalytic | Gram-scale amplification possible | mdpi.com |

| Photoredox Catalysis | Isocyanoarenes, N-(alkyl-2yn-1-yl)pyridin-2(1H)-ones | Blue LED (12 W) | Photoredox catalyzed cyclization | mdpi.com |

| Semiconductor Photocatalysis | N-arylaldimines, Acetaldehyde | Ag/g-C3N4, Blue LED | Povarov cyclization cascade | mdpi.com |

| Electrochemical Synthesis | N-substituted o-amino phenylacetylene | Undivided cell, Room temperature | Intramolecular oxidative annulation, metal-free, oxidant-free | citedrive.com |

| Electrochemical Synthesis | Quinoline compounds, Thiols/Diselenides | Undivided cell, BF₃·OEt₂ additive | Selective C3-thiolation, high atom economy | rsc.org |

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry is an enabling technology that offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. researchgate.net By conducting reactions in miniaturized systems like microreactors, flow chemistry provides superior heat and mass transfer, allows for the safe handling of hazardous reagents, and can be readily scaled up for industrial production. researchgate.netacs.org Several continuous flow processes have been developed for the synthesis of quinolines and their derivatives.

A notable example is a continuous photochemical process that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade. researchgate.netvapourtec.com This method has been shown to generate various substituted quinolines in high yields with throughputs exceeding one gram per hour. vapourtec.com The flow protocol can also be coupled with a subsequent hydrogenation step to produce tetrahydroquinolines, demonstrating the potential for multi-step, telescoped syntheses. vapourtec.com Another continuous-flow strategy was developed for the safe synthesis of 3-cyanoquinolines from potentially explosive allylic azide (B81097) precursors within minutes, a process that would be hazardous to scale up in batch mode. acs.org This highlights the enhanced safety profile of flow reactors, which handle only small volumes of reactive intermediates at any given time. acs.org FeCl₃-catalyzed Povarov-type annulations have also been adapted to continuous-flow processes, resulting in shorter reaction times for the synthesis of 2,4-diaryl quinolines. organic-chemistry.org

| Reaction Type | Substrates | Reactor/Conditions | Advantages | Reference |

| Photoisomerization-Cyclization | Amino-enones | Flow reactor, high-power LED | Scalable (>1 g/hr), high yield, can be telescoped with hydrogenation | vapourtec.com |

| Iminyl Radical Cyclization | 2-(Azidomethyl)-3-aryl-prop-2-enenitriles | Plug-flow photoreactor | Enhanced safety with explosive azide precursors, rapid (minutes) | acs.org |

| Povarov-type Annulation | α-Aminonitriles, Terminal Alkynes | Continuous-flow process, FeCl₃ catalyst | Shorter reaction times compared to batch | organic-chemistry.org |

Nanocatalysis and Heterogeneous Catalysis for Efficient Conversion

The use of nanocatalysts and heterogeneous catalysts is a significant advancement in green quinoline synthesis. acs.orgtaylorfrancis.com These catalysts offer numerous advantages, including high surface area, enhanced reactivity and selectivity, mild reaction conditions, and, crucially, ease of separation and recyclability, which minimizes catalyst waste. nih.govrsc.org A wide array of nanocatalysts based on metals like iron, copper, zinc, nickel, and cobalt have been developed for quinoline synthesis. nih.govacs.orgrsc.org

For instance, Fe₃O₄ magnetic nanoparticles (MNPs) have been employed as an environmentally safe, solid acid catalyst for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. nih.gov CuO nanoparticles have been used for the synthesis of polyhydroquinolines under solvent-free conditions. nih.gov Nano-flake ZnO has also proven to be a highly efficient and reusable catalyst for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions, outperforming commercial ZnO. nih.govresearchgate.net

Heterogeneous catalysis extends beyond nanoparticles to include materials like zeolites and functionalized supports. rsc.orgresearchgate.net A Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been developed as a promising metal-free heterogeneous catalyst for the Friedländer synthesis. nih.govdntb.gov.ua This catalyst demonstrated exceptional performance and recyclability under solvent-free conditions at 100°C. nih.gov Zeolite-based catalysts, such as ZnCl₂/Ni-USY-acid, have been used for the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols, with the catalyst's Lewis acid sites playing a crucial role in its performance. rsc.org These examples underscore the vast potential of designing robust, recyclable catalysts to drive efficient and sustainable quinoline production. thieme-connect.com

| Catalyst Type | Catalyst Example | Reaction | Key Features | Yield (%) | Reference |

| Magnetic Nanoparticle | Fe₃O₄@PS-Arg | One-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitriles | Environmentally safe, solid acid | Not Specified | nih.gov |

| Metal Oxide Nanoparticle | CuO NPs | Synthesis of polyhydroquinolines | Solvent-free conditions, reusable | Good | nih.gov |

| Metal Oxide Nanoflake | Nano-flake ZnO | Friedländer synthesis | Solvent-free, reusable, high efficiency | 20-95 | nih.gov |

| Functionalized Carbon Nitride | g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer synthesis | Metal-free, heterogeneous, reusable, solvent-free | 97 | researchgate.netnih.gov |

| Zeolite-based | ZnCl₂/Ni-USY-acid | Synthesis from aniline and alcohols | Gas-phase reaction, relates to Lewis acidity | 42.3–79.7 | rsc.org |

Principles of Atom Economy and Waste Minimization in Quinoline Synthesis

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. nih.gov Syntheses with high atom economy are inherently less wasteful. In the context of quinoline synthesis, this principle encourages the development of addition and cycloaddition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov

Efforts to improve the atom economy of quinoline synthesis include designing novel reaction pathways that minimize waste. A highly efficient, one-pot procedure has been developed for preparing substituted quinolines directly from o-nitrotoluenes and olefins. rsc.orgrsc.org This method is highly atom-economical as it starts from readily available nitroaromatic compounds, shortening the synthetic sequence from traditional aniline-based routes, and the only fragment lost is a water molecule. rsc.org

Waste minimization is also quantified by metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. An iron-catalyzed C-H functionalization of quinoline-N-oxides provides an excellent example of a waste-minimized process. rsc.orgrsc.org This methodology is external oxidant-free, with water being the only byproduct, and achieves a remarkably low E-factor of approximately 0.92, representing a significant reduction in waste compared to known protocols. rsc.orgrsc.org Such strategies, which focus on maximizing the incorporation of starting materials into the product and minimizing byproduct formation, are critical for the development of truly sustainable chemical manufacturing processes. rsc.org

| Principle | Synthetic Strategy | Example Reaction | Key Benefit | Reference |

| Atom Economy | Direct synthesis from nitroaromatics | One-pot reaction of o-nitrotoluenes with olefins | Shortens synthetic pathway, avoids aniline synthesis step, only byproduct is H₂O | rsc.org |

| Atom Economy | Pericyclic reactions | Diels-Alder cycloadditions | All atoms from starting materials are incorporated into the product | nih.gov |

| Waste Minimization (Low E-Factor) | External oxidant-free C-H functionalization | Iron-catalyzed functionalization of quinoline-N-oxides | Only byproduct is H₂O, E-factor of ~0.92 | rsc.orgrsc.org |

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, each with reaction parameters that can be optimized to maximize yield and purity. The primary strategies generally involve either the initial synthesis of the quinoline-4-carboxylate (B1235159) core followed by bromination, or the construction of the quinoline ring from a pre-brominated precursor. The optimization of these processes hinges on a systematic variation of catalysts, solvents, temperature, and reactant stoichiometry.

Optimization of Quinoline-4-Carboxylic Acid Synthesis

The Doebner reaction, a cornerstone for assembling quinoline-4-carboxylic acids, has been the subject of optimization studies to improve yields, particularly when using anilines with electron-withdrawing groups. nih.gov Key parameters that have been investigated include the choice of acid catalyst and solvent.

A study on a Doebner-type synthesis explored various acidic conditions and solvents for the reaction of an electron-deficient aniline, benzaldehyde, and pyruvic acid. acs.org The results indicated that Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are effective catalysts. Acetonitrile (B52724) (MeCN) was identified as a superior solvent compared to ethanol, toluene (B28343), dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), which all resulted in lower yields. acs.org The reaction temperature was also found to be critical, with temperatures at or above 65 °C being necessary for optimal results. nih.gov

Below is a data table summarizing the optimization of solvent and catalyst for a model Doebner reaction, which provides insights applicable to the synthesis of the quinoline core of this compound.

Table 1: Optimization of Reaction Conditions for a Doebner-type Synthesis of a Quinoline-4-Carboxylic Acid Derivative

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | p-TsOH | Ethanol | Reflux | 47 |

| 2 | BF₃·THF | Toluene | 90 | 22 |

| 3 | BF₃·THF | DCE | Reflux | 29 |

| 4 | BF₃·THF | DMF | 90 | 32 |

| 5 | BF₃·THF | DMSO | 90 | 29 |

| 6 | BF₃·THF | MeCN | Reflux | 73 |

Data adapted from a study on the synthesis of substituted quinoline-4-carboxylic acids. The reaction involved an electron-deficient aniline, benzaldehyde, and pyruvic acid. nih.govacs.org

The stoichiometry of the reactants is another crucial factor. It was discovered that increasing the equivalents of the aniline and aldehyde components could improve the yield by providing a sufficient amount of the imine intermediate for the subsequent reaction steps. nih.gov The dropwise addition of pyruvic acid was also found to be beneficial in suppressing side reactions. acs.org

Optimization of the Bromination Step

The regioselective bromination of the quinoline ring is a critical step in the synthesis of this compound. The choice of brominating agent, solvent, and reaction temperature can influence the position and extent of bromination. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nuph.edu.uarsc.org

Studies on the bromination of various quinoline derivatives have shown that the reaction conditions can be tailored to achieve desired outcomes. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. researchgate.netresearchgate.net The solvent can play a significant role in the reaction rate and selectivity. Solvents such as acetic acid, carbon tetrachloride, and a mixture of acetonitrile and dichloromethane (B109758) have been used, with varying degrees of success depending on the specific substrate. nuph.edu.uaresearchgate.net

The reactivity of the quinoline ring is influenced by the substituents present. An ester group at the 4-position is electron-withdrawing, which can deactivate the ring towards electrophilic substitution. Therefore, forcing conditions, such as higher temperatures or the use of a catalyst, might be necessary to achieve efficient bromination at the 2-position.

The following table illustrates the effect of the solvent on the yield of bromination for a related quinoline derivative, highlighting the importance of solvent selection in optimizing such reactions.

Table 2: Effect of Solvent on the Bromination of 8-Hydroxyquinoline

| Entry | Solvent | Yield of Dibromo-product (%) |

|---|---|---|

| 1 | Acetic Acid | 75 |

| 2 | Methanol (B129727) | 69 |

Data adapted from studies on the bromination of 8-hydroxyquinoline. researchgate.netresearchgate.net

Furthermore, the use of NBS as a brominating agent, often in the presence of a radical initiator like benzoyl peroxide, can provide an alternative route for bromination, particularly for functionalizing side chains or specific positions on the heterocyclic ring. nuph.edu.ua In some cases, NBS can also act as an oxidant to achieve dehydrogenation in one pot, leading to the formation of bromoquinolines from tetrahydroquinoline precursors. rsc.org The optimization of such a process would involve adjusting the equivalents of NBS and the reaction time to maximize the yield of the desired bromoquinoline. rsc.org

Optimization of the Esterification Step

If the synthetic strategy involves the initial formation of 2-bromoquinoline-4-carboxylic acid, a subsequent esterification step is required. The Fischer-Speier esterification is a common method, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid.

Optimization of this step typically involves:

Catalyst Loading: The amount of acid catalyst can be varied to find the optimal concentration that promotes the reaction without causing degradation of the starting material or product.

Temperature: The reaction is often performed at reflux to drive the equilibrium towards the product. The optimal temperature will depend on the boiling point of the alcohol used.

Water Removal: As water is a byproduct of the reaction, its removal can shift the equilibrium and increase the yield of the ester. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

Reaction Time: The reaction progress should be monitored (e.g., by TLC or LCMS) to determine the point at which maximum conversion has been reached and to avoid potential side reactions from prolonged reaction times.

In some instances where standard Fischer-Speier conditions provide low yields, alternative esterification methods may be employed. For example, the conversion of the carboxylic acid to its cesium salt followed by reaction with an alkyl halide (e.g., ethyl iodide) can be a milder and more efficient method for certain substrates. nih.gov

Reactivity and Functional Group Interconversions of Ethyl 2 Bromoquinoline 4 Carboxylate

Reactivity of the Bromo-Substituent at C-2 Position

The carbon-bromine bond at the C-2 position of the quinoline (B57606) ring is the primary site of reactivity for many important synthetic transformations. The electron-withdrawing nature of the quinoline nitrogen atom enhances the electrophilicity of the C-2 carbon, making the bromo-substituent a good leaving group in nucleophilic substitution and organometallic cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 2-bromoquinoline-4-carboxylate is an excellent substrate for these reactions, allowing for the introduction of various aryl, vinyl, alkynyl, and amino groups at the C-2 position.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. organic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds. For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl or 2-vinylquinoline-4-carboxylate derivative.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates.

Catalyst: Typically, palladium complexes such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are used.

Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid.

Solvent: Common solvents include toluene (B28343), dioxane, and dimethylformamide (DMF), often with the addition of water.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of 2-Haloquinolines

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | Good to Excellent |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | Good to Excellent |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | PCy₃ (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | Good to Excellent |

Data is illustrative for related 2-haloquinoline systems as specific data for the title compound was not available in the cited literature. beilstein-journals.orgnrochemistry.com

The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a reliable method for the synthesis of substituted alkynes. nih.govorganic-chemistry.org In the case of this compound, this reaction allows for the introduction of an alkynyl group at the C-2 position. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate.

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle involves the formation of the copper acetylide which then transmetalates with the palladium complex.

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, is used.

Co-catalyst: A copper(I) salt, such as CuI, is essential in the traditional Sonogashira reaction.

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is used both as a solvent and to neutralize the hydrogen halide formed.

Table 2: Illustrative Conditions for Sonogashira Coupling of 2-Haloquinolines

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| Phenylacetylene (B144264) | Pd/C (10) | CuI (5) | PPh₃ (20) | Et₃N | Water | 100 |

| 1-Hexyne | Pd/C (10) | CuI (5) | PPh₃ (20) | Et₃N | Water | 100 |

Data is illustrative for related 2-haloquinoline systems as specific data for the title compound was not available in the cited literature. beilstein-journals.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction can be used to introduce an alkenyl substituent at the C-2 position of this compound. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.

Catalyst: Palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are commonly employed.

Ligand: Phosphine (B1218219) ligands, such as PPh₃ or tri-o-tolylphosphine, are often used to stabilize the catalyst.

Base: A base, typically an amine like Et₃N or a carbonate like Na₂CO₃, is required.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction provides a powerful method for synthesizing 2-aminoquinoline (B145021) derivatives from this compound. A wide range of primary and secondary amines can be used as coupling partners.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. libretexts.org

Catalyst: Palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ are used in combination with specialized phosphine ligands.

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are crucial for the success of this reaction.

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of 2-Haloquinolines

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| Morpholine | Pd₂(dba)₃ (2.5) | BINAP (3) | NaOtBu | Toluene | 80 |

| Piperidine | Pd₂(dba)₃ (2.5) | BINAP (3) | NaOtBu | Toluene | 80 |

| Aniline (B41778) | Pd(OAc)₂ (5) | XPhos (6) | K₃PO₄ | Toluene | 100 |

Data is illustrative for related 2-haloquinoline systems as specific data for the title compound was not available in the cited literature.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This methodology can be applied to this compound for the formation of C-C bonds. Research has shown that various heteroaryl halides, including this compound, can be successfully coupled with organozinc reagents.

In a study on cobalt-catalyzed cross-coupling reactions, this compound was shown to react with arylzinc reagents to provide the corresponding 2-arylquinoline-4-carboxylates in yields ranging from 65-92%. This demonstrates the utility of Negishi-type couplings for the functionalization of this specific substrate.

Table 4: Negishi Coupling of this compound

| Organozinc Reagent | Catalyst | Yield (%) |

| Arylzinc reagent | Cobalt-based catalyst | 65-92 |

Data from a study on cobalt-catalyzed Negishi-type reactions.

Stille Coupling

The Stille coupling is a palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. The bromo-substituent at the C-2 position of this compound can be readily displaced using this methodology to introduce alkyl, vinyl, or aryl groups.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. nrochemistry.com A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Table 5: Illustrative Conditions for Stille Coupling of Aryl Halides

| Organostannane | Pd Catalyst (mol%) | Ligand | Additive | Solvent | Temp. (°C) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 |

| Tributyl(phenyl)tin | PdCl₂(dppf) (3) | - | CuI | DMF | 80 |

Data is illustrative for general Stille coupling reactions as specific data for the title compound was not available in the cited literature.

Nucleophilic Aromatic Substitution Pathways

The C-2 position of the quinoline ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of the ethyl carboxylate group at the C-4 position further enhances this effect.

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atom.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the quinoline ring is restored.

A variety of nucleophiles can be employed to displace the bromide at the C-2 position. Common examples include amines, alkoxides, and sulfides. wikipedia.org For instance, reactions with primary or secondary amines can yield 2-aminoquinoline derivatives, while reactions with alkoxides, such as sodium methoxide, can produce 2-alkoxyquinolines. researchgate.netmasterorganicchemistry.com These reactions are typically carried out in polar aprotic solvents like DMSO or THF. acsgcipr.org

| Nucleophile | Product Type | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines (e.g., Piperidine) | 2-Aminoquinoline derivatives | Heat in a polar solvent (e.g., DMSO, NMP) |

| Alkoxides (e.g., NaOCH₃) | 2-Alkoxyquinoline derivatives | Corresponding alcohol as solvent or a polar aprotic solvent |

| Thiolates (e.g., NaSPh) | 2-Thioetherquinoline derivatives | Polar aprotic solvent (e.g., DMF, DMSO) |

Halogen-Metal Exchange and Subsequent Electrophilic Quenching Reactions

The bromine atom at the C-2 position can be readily swapped for a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This process is a powerful tool for creating a nucleophilic carbon center at the C-2 position, which can then be reacted with a wide array of electrophiles.

Lithium-halogen exchange is the most common method, typically employing an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). princeton.edu The reaction is usually performed at very low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. researchgate.netnih.gov This exchange generates a highly reactive 2-lithioquinoline intermediate.

This organolithium species can then be "quenched" by adding an electrophile to the reaction mixture. This two-step sequence allows for the introduction of various functional groups at the C-2 position. For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding 2-carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, and quenching with dimethylformamide (DMF) provides the 2-carbaldehyde. researchgate.net

Similarly, a Grignard reagent can be formed by reacting this compound with magnesium metal. mnstate.edulibretexts.org While often initiated with elemental magnesium, an alternative is a magnesium-halogen exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride. youtube.com The resulting 2-quinolylmagnesium halide is also a potent nucleophile that can react with various electrophiles. libretexts.org

| Exchange Reagent | Intermediate | Electrophile (E+) | Final Product Functional Group at C-2 |

|---|---|---|---|

| n-BuLi or t-BuLi | 2-Lithioquinoline | CO₂ | -COOH |

| n-BuLi or t-BuLi | 2-Lithioquinoline | RCHO (Aldehyde) | -CH(OH)R |

| n-BuLi or t-BuLi | 2-Lithioquinoline | DMF | -CHO |

| Mg | 2-Quinolylmagnesium bromide | R₂C=O (Ketone) | -C(OH)R₂ |

Stereoselective Functionalization of the Bromo-Substituent

While direct stereoselective functionalization of the bromo-substituent on this compound is a specialized area, the principles can be understood through related transformations on quinoline-like systems. Achieving stereoselectivity typically involves the use of chiral catalysts or auxiliaries to create a new stereocenter with a preference for one enantiomer or diastereomer.

One advanced strategy involves the asymmetric dearomatization of activated quinoline derivatives. For instance, rhodium-catalyzed asymmetric additions of arylboronic acids to quinoxalinium salts (which share a similar pyrazine (B50134) ring structure with quinolines) have been shown to generate chiral dihydroquinoxalines with high enantioselectivity. nih.gov These products can then be further transformed into chiral tetrahydroquinoxalines. This approach highlights how transition metal catalysis with chiral ligands can be used to convert a flat, achiral aromatic system into a three-dimensional, chiral molecule.

Another conceptual approach can be seen in the total synthesis of complex natural products like quinine, which contains a quinoline core. researchgate.net Such syntheses often rely on powerful organocatalytic or metal-catalyzed reactions to introduce chiral centers with high stereocontrol early in the synthetic sequence. While not a direct reaction on the bromo-substituent, these methods illustrate the potential for creating complex, stereodefined molecules from quinoline precursors through modern synthetic methods.

Transformations of the Ethyl Ester Group at C-4 Position

Hydrolysis to 2-Bromoquinoline-4-carboxylic Acid

The ethyl ester group at the C-4 position can be readily hydrolyzed to the corresponding carboxylic acid, 2-Bromoquinoline-4-carboxylic acid. This transformation, known as saponification, is typically achieved under basic conditions. nih.gov The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in a co-solvent like ethanol (B145695) or THF to ensure solubility.

The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion to form the carboxylic acid. In the basic reaction medium, the acidic proton of the carboxylic acid is immediately removed to form the carboxylate salt. A final acidification step with a mineral acid (e.g., HCl) is required to protonate the carboxylate and isolate the neutral 2-Bromoquinoline-4-carboxylic acid. researchgate.net

Reduction to Alcohol and Aldehyde Derivatives

The ethyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Complete reduction of the ester to the primary alcohol, (2-bromoquinolin-4-yl)methanol, can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). lumenlearning.commasterorganicchemistry.com This reaction is typically carried out in an anhydrous ethereal solvent such as THF or diethyl ether. libretexts.org The mechanism involves the delivery of two hydride ions from the LiAlH₄. The first hydride addition leads to an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide. quora.com An aqueous or acidic workup is then performed to protonate the alkoxide and yield the primary alcohol.

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 2-bromoquinoline-4-carbaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.comuta.edu The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent like toluene or dichloromethane (B109758). At this low temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction is quenched with water or a mild acid during workup, at which point the aldehyde is liberated. quora.com

| Desired Product | Reagent | Typical Conditions |

|---|---|---|

| (2-bromoquinolin-4-yl)methanol (Alcohol) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, Room Temperature |

| 2-bromoquinoline-4-carbaldehyde (Aldehyde) | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |

Amidation and Transesterification Reactions

Amidation: The ethyl ester can be converted into an amide by reaction with a primary or secondary amine. This can be achieved through direct aminolysis, where the ester is heated with the desired amine, often in a sealed tube or under pressure. However, this method can be slow and may require harsh conditions. A more common and milder approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1. Then, the resulting carboxylic acid is coupled with an amine using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process. To drive the reaction to completion, the alcohol reactant is usually used in large excess as the solvent. For example, heating this compound in methanol (B129727) with a catalytic amount of acid will result in the formation of Mthis compound.

Functionalization of the Quinoline Heterocycle and Chemo- and Regioselectivity of this compound

The reactivity of this compound is characterized by the interplay of its various functional groups and the inherent electronic properties of the quinoline ring system. The presence of a bromine atom at the C2 position, an electron-withdrawing ethyl carboxylate group at the C4 position, and the fused benzene (B151609) and pyridine (B92270) rings provide multiple sites for functionalization. The chemo- and regioselectivity of its reactions are dictated by the nature of the reagents and the reaction conditions employed.

C-H Activation Strategies on the Quinoline Ring

Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including quinolines. mdpi.comnih.gov While specific studies on this compound are not extensively documented, the reactivity of the quinoline core in this context is well-established, allowing for predictions of its behavior. Transition metal catalysis, particularly with palladium, rhodium, and copper, is the most common approach for C-H activation of quinolines. mdpi.comnih.gov

The primary sites for C-H activation on the quinoline ring are the C5 and C8 positions on the benzene ring and the C3 position on the pyridine ring. The directing effect of the quinoline nitrogen atom often favors functionalization at the C8-position through the formation of a stable five-membered cyclometalated intermediate. However, the substitution pattern of this compound significantly influences this selectivity.

The electron-withdrawing nature of the ethyl carboxylate group at C4 deactivates the pyridine ring, making C-H activation at the C3 position less favorable. Conversely, the benzene part of the quinoline is more electron-rich and thus a more likely site for C-H functionalization. Palladium-catalyzed C-H arylation, for instance, has been shown to be effective for various quinoline derivatives. mdpi.com In a hypothetical C-H arylation of this compound, a palladium catalyst could coordinate to the quinoline nitrogen, directing the activation towards the C8-H bond.

Below is a table summarizing potential C-H activation reactions on the quinoline ring of this compound based on known methodologies for related compounds.

| Reaction Type | Catalyst/Reagents | Probable Site of Functionalization | Expected Product |

| C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | C8 | Ethyl 2-bromo-8-arylquinoline-4-carboxylate |

| C-H Alkenylation | [RhCl(CO)₂]₂, Alkene | C8 | Ethyl 2-bromo-8-alkenylquinoline-4-carboxylate |

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | C8 | Ethyl 8-acetoxy-2-bromoquinoline-4-carboxylate |

It is important to note that the presence of the bromo substituent at the C2 position could also influence the catalytic cycle, potentially leading to competitive oxidative addition at the C-Br bond, especially with palladium catalysts. Careful selection of reaction conditions would be crucial to achieve selective C-H activation over C-Br bond cleavage.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the quinoline ring system is a well-studied area. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution predominantly occurs on the benzene ring at the C5 and C8 positions. semanticscholar.orgresearchgate.net

In the case of this compound, the directing effects of the substituents on the benzene ring must be considered. The quinoline nitrogen deactivates the benzene ring, particularly at the C5 and C7 positions. The ethyl carboxylate group at C4 further deactivates the entire ring system through its electron-withdrawing inductive and resonance effects. The bromine at C2 also has a deactivating inductive effect.

For an electrophilic substitution reaction such as nitration, the incoming electrophile (NO₂⁺) will preferentially attack the least deactivated positions. Based on studies of the nitration of 6-bromoquinoline, substitution is often directed to the C5 and C8 positions. semanticscholar.orgresearchgate.net The carboxyl group at C4 would further disfavor substitution at C5 due to steric hindrance and electronic repulsion. Therefore, the C8 position and to a lesser extent the C6 position are the most likely sites for electrophilic attack.

The predicted regioselectivity for the nitration of this compound is summarized in the table below.

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-bromo-8-nitroquinoline-4-carboxylate | Ethyl 2-bromo-6-nitroquinoline-4-carboxylate |

| Bromination | Br₂, FeBr₃ | Ethyl 2,6-dibromoquinoline-4-carboxylate | Ethyl 2,8-dibromoquinoline-4-carboxylate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely low reactivity due to deactivation | - |

The strong deactivation of the quinoline ring by the existing substituents suggests that harsh reaction conditions would be necessary for most electrophilic aromatic substitutions.

Mechanistic Insights into Reaction Pathways

The reaction pathways for the functionalization of this compound can be understood by considering the mechanisms of fundamental organic reactions.

For C-H activation , a common mechanistic cycle for palladium-catalyzed arylation involves the coordination of the palladium catalyst to the quinoline nitrogen, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. This is followed by oxidative addition of an aryl halide to the palladium center, and subsequent reductive elimination to form the C-C bond and regenerate the active palladium catalyst. mdpi.com

In electrophilic aromatic substitution , the mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. lumenlearning.com The attack of the electrophile on the benzene ring of the quinoline is the rate-determining step. The stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. For substitution at C8, the positive charge can be delocalized without placing it on the carbon adjacent to the electron-withdrawing carboxyl group, which is a more stable arrangement compared to substitution at other positions.

The C-Br bond at the C2 position is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions offer a versatile means of introducing a wide range of substituents.

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed cross-coupling of the C-Br bond with an organoboron reagent (e.g., a boronic acid or ester). wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle typically involves oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the 2-substituted quinoline. wikipedia.org

Heck Coupling : The Heck reaction would involve the palladium-catalyzed coupling of the C-Br bond with an alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds via oxidative addition of the quinoline bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the 2-alkenylquinoline derivative. libretexts.org

Sonogashira Coupling : This reaction allows for the formation of a C-C bond between the C2 position of the quinoline and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle involves oxidative addition to palladium, followed by transmetalation with a copper acetylide intermediate and reductive elimination. libretexts.org

A summary of these cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | Ethyl 2-aryl/vinyl-quinoline-4-carboxylate |

| Heck | Alkene | Pd(0) catalyst, Base | Ethyl 2-alkenylquinoline-4-carboxylate |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Ethyl 2-alkynylquinoline-4-carboxylate |

These cross-coupling reactions provide powerful and versatile methods for the elaboration of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Spectroscopic and Advanced Characterization of Ethyl 2 Bromoquinoline 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

A complete, experimentally verified Nuclear Magnetic Resonance (NMR) analysis for Ethyl 2-bromoquinoline-4-carboxylate is not available in the reviewed literature.

¹H NMR: Specific chemical shifts (δ), coupling constants (J), and multiplicities for the protons on the quinoline (B57606) ring and the ethyl ester group have not been published. A theoretical spectrum would anticipate signals in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the five protons on the quinoline core and signals in the aliphatic region for the ethyl group—a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. However, without experimental data, a precise and citable analysis is impossible.

¹³C NMR: Published experimental ¹³C NMR data, which would identify the chemical shifts for each of the 12 unique carbon atoms in the molecule, could not be located. A predicted spectrum would show signals for the sp²-hybridized carbons of the quinoline ring and the carbonyl carbon of the ester at lower field (typically 110-170 ppm), and signals for the sp³-hybridized carbons of the ethyl group at higher field.

2D NMR: There is no information available regarding two-dimensional NMR studies (such as COSY, HSQC, or HMBC) for this compound. These advanced analyses are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the compound's structural connectivity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis